molecular formula C10H16N2OS B6594162 2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole CAS No. 933702-17-1

2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole

Cat. No. B6594162
CAS RN: 933702-17-1
M. Wt: 212.31 g/mol
InChI Key: PANPMYPGTSUOIA-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It is a core part of many important drugs and biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including Akt, mTOR, and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various cell types and animal models. This compound has been found to induce apoptosis and cell cycle arrest in cancer cells, inhibit bacterial growth and biofilm formation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole in lab experiments is its high potency and specificity. This compound has been shown to have significant activity against various diseases at relatively low concentrations. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole. One area of interest is the development of new drugs based on this compound for the treatment of cancer, bacterial infections, and neurological disorders. Another area of research is the elucidation of the mechanism of action of this compound and its potential targets in cells and tissues. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole involves the reaction of thioamide with piperidine and formaldehyde. This reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a yellowish crystalline solid that can be purified through recrystallization or chromatography.

Scientific Research Applications

2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant activity against various diseases, including cancer, bacterial infections, and neurological disorders. In particular, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Safety and Hazards

The safety and hazards of “2-(Piperidin-2-ylmethoxymethyl)-1,3-thiazole” would depend on its specific properties. As a general rule, compounds containing piperidine can be harmful if swallowed and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-(piperidin-2-ylmethoxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-2-4-11-9(3-1)7-13-8-10-12-5-6-14-10/h5-6,9,11H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPMYPGTSUOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274034
Record name 2-[(2-Thiazolylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933702-17-1
Record name 2-[(2-Thiazolylmethoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933702-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Thiazolylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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